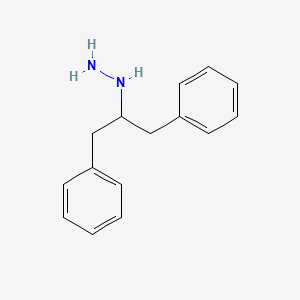
Sodium 2,2-dimethylpropan-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,2-dimethylpropan-1-olate: is an organosodium compound with the molecular formula C5H11NaO . It is a sodium alkoxide derived from 2,2-dimethylpropan-1-ol. This compound is known for its strong basicity and is commonly used in organic synthesis as a strong base and nucleophile .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropan-1-olate can be synthesized by reacting 2,2-dimethylpropan-1-ol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction can be represented as follows:
2,2-dimethylpropan-1-ol+Na→Sodium 2,2-dimethylpropan-1-olate+H2
The reaction is exothermic and should be carried out under controlled conditions to ensure safety .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: Sodium 2,2-dimethylpropan-1-olate can act as a nucleophile in substitution reactions, replacing a leaving group in an organic molecule.
Elimination Reactions: It can also act as a base in elimination reactions, removing a proton from a molecule to form a double bond.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used to generate other reactive species that participate in such reactions.
Common Reagents and Conditions:
Solvents: Common solvents include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the sodium alkoxide.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the sodium alkoxide.
Major Products: The major products of reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in substitution reactions, the product will be the molecule with the leaving group replaced by the 2,2-dimethylpropan-1-olate group .
科学的研究の応用
Chemistry: Sodium 2,2-dimethylpropan-1-olate is widely used in organic synthesis as a strong base and nucleophile. It is employed in the formation of carbon-carbon bonds, deprotonation of weak acids, and as a catalyst in various organic reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the preparation of intermediates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its strong basicity makes it useful in various chemical manufacturing processes .
作用機序
The primary mechanism of action of sodium 2,2-dimethylpropan-1-olate is its ability to act as a strong base and nucleophile. It can deprotonate weak acids, generating reactive intermediates that can undergo further chemical transformations. The sodium ion stabilizes the negative charge on the oxygen atom, making the compound highly reactive in nucleophilic substitution and elimination reactions .
類似化合物との比較
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: Sodium 2,2-dimethylpropan-1-olate is similar to other sodium alkoxides in its basicity and nucleophilicity. its bulkier structure compared to sodium methoxide and sodium ethoxide can lead to different reactivity and selectivity in chemical reactions. The steric hindrance provided by the 2,2-dimethylpropan-1-olate group can influence the outcome of reactions, making it a unique reagent in organic synthesis .
特性
分子式 |
C5H11NaO |
|---|---|
分子量 |
110.13 g/mol |
IUPAC名 |
sodium;2,2-dimethylpropan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1 |
InChIキー |
YQMLGVNRTAQUFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


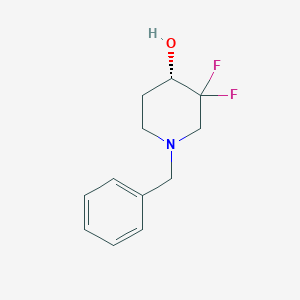
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
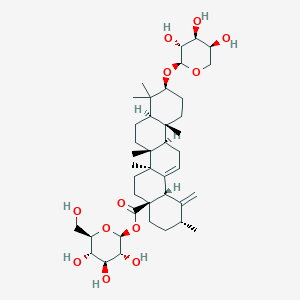
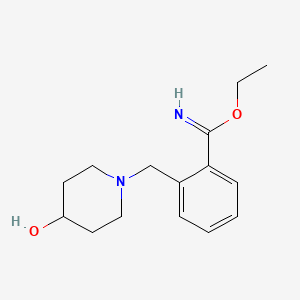
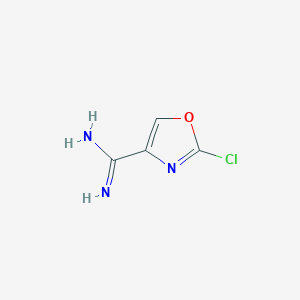
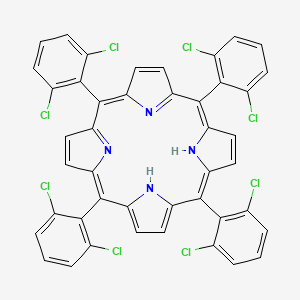
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
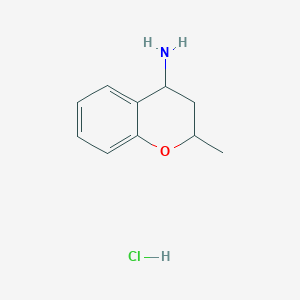

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)

